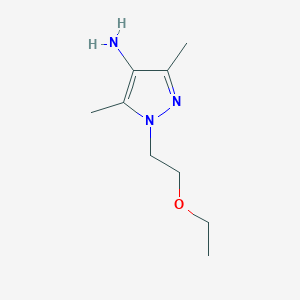

1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyethyl)-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-4-13-6-5-12-8(3)9(10)7(2)11-12/h4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUWCTPUVVPEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=C(C(=N1)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Legacy and Synthetic Versatility of Pyrazole Derivatives

The story of pyrazole (B372694) chemistry dates back to its first synthesis in the 19th century, and since then, its derivatives have become integral to the field of organic synthesis. nih.govmdpi.com Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts unique chemical properties and a wide range of biological activities. nih.govglobalresearchonline.net This has led to their prevalence in numerous pharmaceuticals, agrochemicals, and dyes. globalresearchonline.net

The synthetic routes to pyrazole derivatives are diverse and well-established, with the most common being the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com This method allows for a high degree of substitution on the pyrazole ring, enabling the fine-tuning of the molecule's properties for specific applications. mdpi.com Other synthetic strategies include cycloaddition reactions and the rearrangement of other heterocyclic systems. mdpi.com The continuous development of novel synthetic methodologies has further expanded the chemical space accessible to chemists, leading to the discovery of pyrazole derivatives with enhanced efficacy and novel mechanisms of action. mdpi.com

The significance of pyrazole derivatives is underscored by their presence in a variety of commercial drugs. For instance, Celecoxib, a selective COX-2 inhibitor used to treat arthritis, and Rimonabant, an anorectic anti-obesity drug, both feature a pyrazole core. nih.gov This demonstrates the privileged nature of the pyrazole scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov

The Role and Reactivity of Primary Amines on Heterocyclic Scaffolds

Primary amines are fundamental functional groups in organic chemistry, characterized by a nitrogen atom bonded to two hydrogen atoms and one organic substituent. When appended to a heterocyclic scaffold like pyrazole (B372694), the primary amino group imparts a unique reactivity profile that is crucial for further chemical modifications. The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile and a base, allowing it to participate in a wide array of chemical transformations. uomustansiriyah.edu.iq

The reactivity of a primary amine on a heterocyclic ring is influenced by the electronic properties of the ring itself. In the case of pyrazole, the electron-withdrawing nature of the di-nitrogen system can modulate the basicity and nucleophilicity of the amino group. libretexts.org The position of the amino group on the pyrazole ring is also a critical determinant of its reactivity. For a 4-aminopyrazole, the amino group is positioned at a carbon atom flanked by two other carbons, which can influence its steric accessibility and electronic environment.

Common reactions involving primary amines on heterocyclic scaffolds include N-alkylation, N-acylation, and diazotization, which can be used to introduce a wide variety of substituents and functional groups. msu.edu These transformations are fundamental in the construction of more complex molecules and are extensively utilized in the synthesis of pharmaceutical compounds and other functional materials. The ability to readily modify the primary amino group makes aminopyrazoles, such as 1-(2-ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine, valuable building blocks in organic synthesis.

Strategic Importance of 1 2 Ethoxyethyl 3,5 Dimethyl 1h Pyrazol 4 Amine As a Synthetic Intermediate

Retrosynthetic Approaches and Building Block Identification

A retrosynthetic analysis of the target molecule reveals several logical disconnections. The most straightforward approach involves disconnecting the N1-alkoxyethyl bond, which identifies 4-amino-3,5-dimethyl-1H-pyrazole as a key intermediate. This intermediate, in turn, can be conceptually derived from the more basic 3,5-dimethyl-1H-pyrazole structure. This step-wise approach allows for a focused synthesis of each component.

Synthesis of the 3,5-Dimethyl-1H-pyrazole Core Structure

The formation of the 3,5-dimethyl-1H-pyrazole core is a classic and highly efficient reaction in heterocyclic chemistry, typically achieved through the Knorr pyrazole synthesis. This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

For the synthesis of 3,5-dimethyl-1H-pyrazole, the readily available starting materials are acetylacetone (B45752) (pentane-2,4-dione) and a hydrazine source, such as hydrazine hydrate (B1144303) or hydrazine sulfate (B86663). orgsyn.orgscribd.com The reaction is a cyclocondensation where the hydrazine nitrogens attack the two carbonyl carbons of the acetylacetone, followed by dehydration to form the stable aromatic pyrazole ring.

The reaction conditions can be optimized for high yields, often exceeding 90%. scribd.comgoogle.com Using hydrazine hydrate in an aqueous medium is often preferred as it can produce the final product with high purity and avoids the generation of inorganic salt byproducts that occur when using hydrazine sulfate with a base like sodium hydroxide. orgsyn.orgscribd.com

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetylacetone, Hydrazine Hydrate | Water | 15 | 2 | 95.0 | scribd.com |

| Acetylacetone, Hydrazine Hydrate | Water, Glacial Acetic Acid | ≤ 50 | 3 | > 90 | google.com |

| Acetylacetone, Hydrazine Sulfate | 10% Sodium Hydroxide (aq) | 15 | 1 | 77-81 | orgsyn.org |

Strategies for Introducing the 4-Amino Functionality

With the 3,5-dimethyl-1H-pyrazole core synthesized, the next critical step is the introduction of an amino group at the C4 position. This transformation is less direct than the ring formation and several strategies have been developed.

One of the most common and effective methods involves the nitration of the pyrazole ring at the C4 position, followed by the reduction of the resulting nitro group to an amine. chim.it This two-step sequence is a reliable route for accessing 4-aminopyrazoles. Commercially available 4-nitropyrazole can be N-alkylated first, followed by hydrogenation to yield the 1-alkyl-4-aminopyrazole. researchgate.net

Another prominent strategy is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond. The synthesis would involve a 4-halo-pyrazole (e.g., 4-bromo-3,5-dimethyl-1H-pyrazole) and an amine source, providing a powerful and versatile method for installing the amino group. thieme-connect.com

A third approach involves the use of vinamidinium salts, which can condense with a functionalized hydrazine. This method provides access to the 4-aminopyrazole hydrochloride salt after a series of steps including Pd(II)-catalyzed C-N coupling and subsequent cleavage. thieme-connect.com The study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole has also been a subject of research, indicating its importance as a chemical intermediate. rsc.orgsemanticscholar.org

N1-Alkylation with the 2-Ethoxyethyl Moiety

The final key transformation is the attachment of the 2-ethoxyethyl group to the N1 position of the 4-amino-3,5-dimethyl-1H-pyrazole intermediate. This N-alkylation is a common functionalization step for pyrazoles and related N-heterocycles. mdpi.comsemanticscholar.org

Regioselective Alkylation Techniques for Pyrazole N1 Position

For unsymmetrically substituted pyrazoles, N-alkylation can produce a mixture of two regioisomers (N1 and N2). The regioselectivity of the reaction is influenced by several factors, including steric and electronic effects. mdpi.combeilstein-journals.org In the case of the 4-amino-3,5-dimethyl-1H-pyrazole intermediate, the C3 and C5 positions are identically substituted with methyl groups, rendering the N1 and N2 positions chemically equivalent. Therefore, alkylation will produce a single product without regioisomeric complications.

However, in cases with dissimilar C3 and C5 substituents, regioselectivity becomes critical. Generally, the alkylation occurs preferentially at the less sterically hindered nitrogen atom. mdpi.com For instance, a bulky substituent at the C3 position will direct the incoming alkyl group to the N1 position. semanticscholar.org

Optimization of Reaction Conditions for N1-Substitution Efficiency

The efficiency of the N-alkylation reaction depends heavily on the chosen conditions. Standard protocols involve deprotonating the pyrazole's N-H with a base, followed by nucleophilic attack on an alkylating agent, such as 2-ethoxyethyl bromide or a related electrophile.

A systematic approach to optimizing these conditions involves screening various bases, solvents, and catalysts. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate. beilstein-journals.orgresearchgate.netacs.org Solvents like dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) are frequently employed. beilstein-journals.orgresearchgate.net Studies have shown that a K2CO3-DMSO system can be highly effective for achieving regioselective N1-alkylation. acs.org Alternative methods, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, have also been developed to avoid the need for strong bases or high temperatures. mdpi.comsemanticscholar.org

| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-DCE | Reflux | 77% | mdpi.comsemanticscholar.org |

| 3-Substituted Pyrazoles | Various Alkyl Halides | K2CO3 | DMSO | Not specified | Good to Excellent | acs.org |

| Pyrazole | Alkyl Bromides | Cs2CO3-impregnated saponite | DMF | 80°C | ~90% | researchgate.net |

| 1H-Indazole | Alkyl Bromide | NaH | THF | 50°C | >99% N1 selectivity | beilstein-journals.org |

Advanced Synthetic Routes and Methodological Innovations

Advanced synthetic strategies for this compound focus on efficiency, selectivity, and the introduction of molecular complexity in a controlled manner. Two plausible and innovative routes are considered here: the initial construction of the fully substituted pyrazole ring and the late-stage functionalization of a pre-formed pyrazole core.

Route A: Pyrazole Ring Formation Followed by C4-Amination

This pathway commences with the synthesis of the N-substituted pyrazole core, followed by the introduction of the amino group at the C4 position. A key starting material for this approach is (2-ethoxyethyl)hydrazine (B15259460). This hydrazine derivative can be synthesized through the reaction of 2-ethoxyethyl chloride or bromide with an excess of hydrazine hydrate.

The core of this synthetic route is the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring. chegg.com This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, (2-ethoxyethyl)hydrazine is reacted with pentane-2,4-dione.

Regioselectivity in Pyrazole Formation:

The reaction between an unsymmetrical hydrazine and an unsymmetrical β-diketone can potentially lead to two regioisomeric pyrazoles. However, the use of a symmetrical diketone like pentane-2,4-dione with a monosubstituted hydrazine such as (2-ethoxyethyl)hydrazine circumvents this issue, leading to a single, well-defined product, 1-(2-ethoxyethyl)-3,5-dimethyl-1H-pyrazole. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

The subsequent introduction of the amino group at the C4 position is a critical step. A common and effective method is the nitration of the pyrazole ring, followed by the reduction of the nitro group.

Nitration: The pyrazole ring is activated towards electrophilic substitution. Nitration can be achieved using a mixture of nitric acid and sulfuric acid. This reaction typically proceeds with high regioselectivity to yield 4-nitro-1-(2-ethoxyethyl)-3,5-dimethyl-1H-pyrazole.

Reduction: The resulting 4-nitro-pyrazole can then be reduced to the target 4-amino-pyrazole. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

A summary of the reaction conditions for this route is presented in Table 1.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Ethoxyethyl chloride, Hydrazine hydrate | Excess hydrazine, reflux | (2-Ethoxyethyl)hydrazine |

| 2 | (2-Ethoxyethyl)hydrazine, Pentane-2,4-dione | Acetic acid (catalyst), Ethanol, reflux | 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole |

| 3 | 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole | HNO3, H2SO4, 0-25 °C | 4-Nitro-1-(2-ethoxyethyl)-3,5-dimethyl-1H-pyrazole |

| 4 | 4-Nitro-1-(2-ethoxyethyl)-3,5-dimethyl-1H-pyrazole | H2, Pd/C, Ethanol | This compound |

Route B: N-Alkylation of a Pre-formed 4-Aminopyrazole Intermediate

An alternative advanced route involves the initial synthesis of 4-amino-3,5-dimethyl-1H-pyrazole, followed by the selective N-alkylation with a suitable 2-ethoxyethylating agent.

The synthesis of 4-amino-3,5-dimethyl-1H-pyrazole can be achieved through the nitration of 3,5-dimethylpyrazole (B48361) followed by reduction, a method analogous to the final steps of Route A.

Chemo- and Regioselectivity in N-Alkylation:

The key challenge in this route is the selective alkylation of the N1 position of the pyrazole ring in the presence of the C4-amino group. The pyrazole nitrogen is generally more nucleophilic than the aromatic amino group, allowing for a degree of chemoselectivity. However, the potential for N-alkylation of the amino group or dialkylation must be considered.

The regioselectivity of pyrazole alkylation (N1 vs. N2) is also a critical factor. For 3,5-disubstituted pyrazoles, alkylation typically occurs at the less sterically hindered nitrogen atom. In the case of 4-amino-3,5-dimethyl-1H-pyrazole, the two nitrogen atoms are equivalent due to tautomerism, leading to a single N-alkylated product.

The choice of the alkylating agent and reaction conditions is crucial for achieving high selectivity. The use of 2-ethoxyethyl halides (e.g., chloride or bromide) in the presence of a suitable base is a common approach.

Table 2 outlines the proposed reaction conditions for this alternative synthetic pathway.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3,5-Dimethylpyrazole | HNO3, H2SO4, 0-25 °C | 4-Nitro-3,5-dimethyl-1H-pyrazole |

| 2 | 4-Nitro-3,5-dimethyl-1H-pyrazole | H2, Pd/C, Ethanol | 4-Amino-3,5-dimethyl-1H-pyrazole |

| 3 | 4-Amino-3,5-dimethyl-1H-pyrazole, 2-Ethoxyethyl bromide | K2CO3, Acetonitrile, reflux | This compound |

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity while minimizing waste. For the synthesis of this compound, catalytic approaches can be envisioned for the key C-N bond-forming step.

Catalytic C-H Amination:

A particularly innovative and atom-economical approach would be the direct catalytic C-H amination of 1-(2-ethoxyethyl)-3,5-dimethyl-1H-pyrazole at the C4 position. acs.org This strategy avoids the nitration and reduction sequence, thereby reducing the number of synthetic steps and the use of harsh reagents.

Transition-metal-catalyzed C-H functionalization of pyrazoles has emerged as a powerful tool in organic synthesis. rsc.org Various metals, including palladium, copper, and rhodium, have been shown to catalyze the direct amination of C-H bonds in aromatic and heteroaromatic systems.

For the target molecule, a hypothetical catalytic cycle could involve the following key steps:

C-H Activation: A transition metal catalyst coordinates to the pyrazole substrate and activates the C4-H bond.

C-N Bond Formation: The activated intermediate reacts with an aminating agent (e.g., an amine or an azide) to form the C-N bond.

Catalyst Regeneration: The active catalyst is regenerated, allowing the cycle to continue.

The choice of catalyst, ligand, and aminating agent is critical for achieving high regioselectivity and yield. While direct C-H amination of pyrazoles is an area of active research, its application to this specific substrate would represent a significant methodological innovation. The directing-group-free nature of some of these catalytic systems makes them particularly attractive for the functionalization of simple pyrazole cores.

Table 3 summarizes a potential catalytic approach for the synthesis.

| Reactants | Catalyst System | Aminating Agent | Product |

| 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole | Copper or Palladium catalyst with appropriate ligand | e.g., Hydroxylamine derivatives, Azides | This compound |

Transformations of the Ethoxyethyl Side Chain

The ethoxyethyl substituent on the pyrazole ring is a versatile handle for a range of chemical modifications. The inherent reactivity of the ether bond and the terminal ethyl group allows for strategic alterations to the molecule's structure. These transformations can lead to the introduction of new functional groups, changes in polarity, and the potential for creating derivatives with altered biological or material properties.

Ether Cleavage and Transalkylation Reactions

The ether linkage in the ethoxyethyl side chain is susceptible to cleavage under strong acidic conditions, a well-established reaction in organic chemistry. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for this purpose. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. masterorganicchemistry.com Given that the ethoxyethyl group is a primary ether, the subsequent nucleophilic attack by the halide ion (Br- or I-) is expected to follow an S\textsubscript{N}2 mechanism. libretexts.orgmasterorganicchemistry.com This would lead to the cleavage of the C-O bond, resulting in the formation of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine and an ethyl halide.

The general mechanism for the acid-catalyzed cleavage of the ethoxyethyl side chain is depicted below:

Step 1: Protonation of the Ether Oxygen

The reaction is initiated by the protonation of the ether oxygen atom by the strong acid (HX, where X = Br or I).

Step 2: Nucleophilic Attack by Halide Ion

The halide ion (X-) then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. In this case, it would be the ethyl group, leading to the formation of a transition state.

Step 3: Formation of Products

The transition state collapses to yield 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine and the corresponding ethyl halide (CH3CH2X).

While no specific experimental data for the ether cleavage of this compound is available in the reviewed literature, the expected products and plausible reaction conditions based on general principles of ether cleavage are summarized in the table below.

| Reagent | Expected Pyrazole Product | Expected Side Product | Plausible Conditions |

| HBr (conc.) | 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine | Bromoethane | Reflux |

| HI (conc.) | 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine | Iodoethane | Reflux |

Transalkylation, another potential transformation, would involve the reaction of the ethoxyethyl group with another alcohol under acidic or basic conditions, leading to an exchange of the alkoxy group. However, specific literature detailing transalkylation reactions for N-(2-alkoxyethyl)pyrazoles is scarce. Conceptually, this could be achieved by reacting the parent compound with a different alcohol in the presence of a suitable catalyst.

Selective Functionalization of the Terminal Ethoxy Group

The terminal ethoxy group of the side chain offers further opportunities for derivatization. One potential transformation is selective oxidation. While direct oxidation of the terminal methyl group of the ethoxy moiety is challenging, it might be achievable using specific enzymatic or microbial methods. More commonly, functionalization would proceed after the cleavage of the ether to the corresponding alcohol, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine.

The resulting primary alcohol can then be subjected to a variety of well-established oxidation reactions to yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant used. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the aldehyde, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would be expected to produce the carboxylic acid, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

The table below outlines the potential products from the oxidation of the primary alcohol derivative.

| Starting Material | Oxidizing Agent | Expected Product |

| 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine | Pyridinium Chlorochromate (PCC) | 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde |

| 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine | Potassium Permanganate (KMnO4) | 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid |

Furthermore, the terminal hydroxyl group of the de-ethylated compound can be converted into other functional groups. For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would be expected to yield the corresponding 1-(2-chloroethyl) or 1-(2-bromoethyl) derivatives, respectively. These halogenated intermediates are valuable precursors for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities onto the side chain. nih.gov

Spectroscopic and Analytical Characterization Techniques for 1 2 Ethoxyethyl 3,5 Dimethyl 1h Pyrazol 4 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular connectivity can be assembled. For 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive structural analysis.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyrazole (B372694) methyl groups, the ethoxyethyl substituent, and the amine group.

The two methyl groups at positions 3 and 5 of the pyrazole ring are in different chemical environments due to the N1-substituent, and would therefore be expected to appear as two distinct singlets. The protons of the ethoxyethyl group would present a more complex pattern. The methylene (B1212753) protons adjacent to the pyrazole nitrogen (N-CH₂) and the methylene protons of the ethoxy group (O-CH₂) would each appear as a triplet, due to coupling with the adjacent methylene and methyl protons, respectively. The terminal methyl protons of the ethoxy group would appear as a triplet. The protons of the 4-amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C3-CH₃ | ~2.1-2.3 | Singlet |

| C5-CH₃ | ~2.0-2.2 | Singlet |

| N-CH₂ | ~3.9-4.1 | Triplet |

| O-CH₂ | ~3.5-3.7 | Triplet |

| O-CH₂-CH₃ | ~1.1-1.3 | Triplet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The pyrazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts influenced by the nitrogen atoms and the substituents. The presence of the electron-donating amino group at C4 is expected to cause a significant upfield shift for this carbon. The carbons of the two methyl groups at C3 and C5 will appear in the aliphatic region. The four carbons of the ethoxyethyl substituent will also give rise to distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~145-150 |

| C4 | ~115-120 |

| C5 | ~135-140 |

| C3-CH₃ | ~10-15 |

| C5-CH₃ | ~8-12 |

| N-CH₂ | ~48-52 |

| O-CH₂ | ~68-72 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the N-CH₂ and O-CH₂ protons of the ethoxyethyl chain, as well as the coupling between the O-CH₂ and the terminal CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the singlet at ~2.2 ppm in the ¹H NMR would correlate with the carbon signal at ~12 ppm in the ¹³C NMR, confirming the assignment of one of the methyl groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. The stretching vibrations of the pyrazole ring (C=N and C=C bonds) typically appear in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether linkage in the ethoxyethyl group is expected in the 1050-1150 cm⁻¹ range. rockymountainlabs.comspectroscopyonline.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Alkyl Groups | C-H Stretch | 2850 - 3000 |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 |

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the various functional groups.

The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum. The C-H stretching and bending vibrations of the alkyl substituents will also be Raman active. While the N-H stretching of the amine group is typically weak in Raman, the C-N stretching vibration may be observable. The C-O-C symmetric stretch of the ether group, though often weak in the IR, may give a more distinct signal in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Pyrazole Ring | Ring Breathing/Stretching | 1300 - 1500 |

| Alkyl Groups | C-H Stretch | 2850 - 3000 |

| Alkyl Groups | C-H Bend | 1350 - 1470 |

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds, providing critical information on molecular weight and fragmentation patterns. For this compound and its analogues, mass spectrometry is indispensable for confirming their molecular identity and understanding their chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of a molecule by providing highly accurate mass measurements. This technique is crucial in the characterization of newly synthesized pyrazole derivatives, as it can distinguish between compounds with the same nominal mass but different elemental formulas.

In the analysis of pyrazole analogues, HRMS is employed to determine the exact mass of the molecular ion, which is then compared to the calculated theoretical mass. The small mass difference, typically in the range of parts per million (ppm), provides strong evidence for the proposed molecular formula. For instance, in the characterization of novel pyrazole derivatives, HRMS data is consistently reported to validate the successful synthesis of the target compounds.

To illustrate the application of HRMS, consider the data obtained for a series of substituted pyrazole derivatives as shown in the interactive table below. The measured mass values are in close agreement with the calculated masses, lending confidence to the assigned molecular formulas.

Interactive Data Table: Illustrative HRMS Data for Pyrazole Analogues

| Compound Analogue | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Difference (ppm) |

| 4-(1-Azidoethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | C₁₉H₁₆N₅⁺ | 314.1400 | 314.1395 | -1.6 |

| [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | C₁₈H₁₄N₂ONa⁺ | 297.0998 | 297.0988 | -3.4 |

| 3-(1-(Furan-2-yl)-2-nitroethyl)pentane-2,4-dione | C₁₁H₁₃NO₅Na⁺ | 262.0686 | 262.0699 | 5.0 |

This table presents representative HRMS data for pyrazole analogues to demonstrate the accuracy of the technique. Data is sourced from studies on related pyrazole compounds.

Hyphenated Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of volatile and thermally stable compounds like many pyrazole derivatives.

In the context of this compound and its analogues, GC-MS can be utilized to separate the compound from a mixture and to obtain its electron ionization (EI) mass spectrum. The mass spectrum provides a unique fragmentation pattern, often referred to as a "molecular fingerprint," which is invaluable for structural identification.

A comprehensive review of pyrazole fragmentation by GC-MS reveals two primary fragmentation pathways: the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺), and the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion. The presence and nature of substituents on the pyrazole ring can influence these fragmentation processes, sometimes leading to secondary fragmentation pathways.

While a specific GC-MS fragmentation table for this compound is not available in the surveyed literature, a general understanding of the fragmentation of substituted pyrazoles allows for the prediction of its likely fragmentation pattern. The ethoxyethyl substituent at the N1 position would likely undergo characteristic cleavages, such as alpha-cleavage of the ether linkage.

The following interactive table illustrates common fragmentation patterns observed in the mass spectra of substituted pyrazoles, providing insight into how these molecules break apart under electron ionization.

Interactive Data Table: Common Mass Fragments of Substituted Pyrazoles

| Fragmentation Process | Description | Typical m/z values |

| [M]⁺ | Molecular Ion | Varies with compound |

| [M-H]⁺ | Loss of a hydrogen atom | M-1 |

| [M-HCN]⁺ | Expulsion of hydrogen cyanide | M-27 |

| [M-H-N₂]⁺ | Loss of hydrogen and nitrogen gas | M-29 |

| Alpha-cleavage of N-substituent | Cleavage of the bond adjacent to the nitrogen atom | Varies with substituent |

This table is a generalized representation of fragmentation patterns observed in pyrazole derivatives based on established fragmentation rules.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is crucial for verifying the stoichiometry of a newly synthesized molecule and ensuring its purity.

For novel compounds such as this compound, elemental analysis provides a direct confirmation of its elemental composition, C₉H₁₇N₃O. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence for the proposed structure and its purity.

Numerous studies on the synthesis and characterization of new pyrazole derivatives report elemental analysis data as a standard component of the characterization process. For example, in the synthesis of pyrazole-enriched cationic nanoparticles, elemental analysis was used to confirm the composition of the synthesized pyrazole derivative.

The interactive data table below presents illustrative elemental analysis data for a selection of pyrazole analogues, showcasing the expected correlation between calculated and experimentally found values.

Interactive Data Table: Elemental Analysis Data for Pyrazole Analogues

| Compound Analogue | Molecular Formula | Element | Calculated (%) | Found (%) |

| 1-Carboxamide-3,5-dimethylpyrazole | C₆H₈N₃O | C | 62.47 | 62.49 |

| H | 8.38 | 8.33 | ||

| N | 29.14 | 29.16 | ||

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative | C₁₇H₁₄N₄ | C | 74.43 | 74.38 |

| H | 5.14 | 5.12 | ||

| N | 20.42 | 20.47 |

This table provides representative elemental analysis data for pyrazole analogues to demonstrate the technique's utility in stoichiometric verification. Data is sourced from studies on related pyrazole compounds.

Application of 1 2 Ethoxyethyl 3,5 Dimethyl 1h Pyrazol 4 Amine As a Building Block in Complex Chemical Synthesis

Incorporation into Fused Heterocyclic Systems

The primary amino group at the C4 position of the pyrazole (B372694) ring, ortho to a ring nitrogen and a methyl group, provides a reactive site for annulation reactions, leading to the formation of fused heterocyclic systems. This strategic positioning allows for the construction of various polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

Synthesis of Pyrazolo-Fused Polycyclic Scaffolds

4-Aminopyrazole derivatives are well-established precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their diverse biological activities. nih.govmdpi.comrsc.org The synthesis typically involves the condensation of the 4-aminopyrazole with various carbon- and nitrogen-containing electrophiles. For instance, reaction with formamide or N,N-dimethylformamide in the presence of a coupling agent like phosphorus oxychloride can lead to the formation of the pyrimidine ring fused to the pyrazole core. researchgate.net Similarly, cyclization with nitriles can also yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov

Another important class of fused heterocycles that can be accessed from 4-aminopyrazoles are pyrazolo[3,4-b]pyridines. semanticscholar.org The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a common strategy. In this context, derivatives of 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine could be functionalized to introduce a carbonyl group at the C5 position, which could then undergo condensation with active methylene compounds to construct the fused pyridine ring. semanticscholar.org

The reactivity of the amino group also allows for the synthesis of other fused systems like pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-e]indolizines, further highlighting the versatility of this scaffold. semanticscholar.org

Design and Construction of Novel Multicyclic Structures

Beyond the well-established fused systems, the unique substitution pattern of this compound offers opportunities for the design and construction of novel multicyclic structures. The ethoxyethyl group at the N1 position can influence the solubility and pharmacokinetic properties of the resulting molecules, a desirable feature in drug discovery. Furthermore, this group can potentially participate in or direct further cyclization reactions, leading to more complex and three-dimensional scaffolds.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful tools for the discovery of new bioactive molecules. The trifunctional nature of 4-aminopyrazoles (possessing an amino group, a pyrazole core, and substituents that can be varied) makes them ideal building blocks for the generation of large and diverse chemical libraries. rsc.org

The amino group of this compound can be readily acylated, alkylated, or converted into other functional groups, allowing for the introduction of a wide range of substituents. This, combined with the potential for further reactions on the pyrazole ring, enables the creation of a multitude of structurally diverse compounds from a single starting material. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of libraries of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles, which can then be used as building blocks for the diversity-oriented synthesis of various polycyclic scaffolds. rsc.org

Development of Specialized Reagents, Ligands, and Materials Precursors

The nitrogen atoms of the pyrazole ring are known to coordinate with metal ions, making pyrazole-containing compounds valuable as ligands in coordination chemistry and catalysis. researchgate.net The specific substitution pattern of this compound, including the ethoxyethyl group, could modulate the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with novel reactivity or selectivity.

Furthermore, the amino group can be diazotized and converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This diazonium salt can then be transformed into a wide array of other functional groups, or used in coupling reactions to generate azo compounds, which have applications as dyes and molecular switches. The thermal decomposition of a related compound, 4-amino-3,5-dinitropyrazole, has been shown to lead to the formation of a diazo-based energetic material through a trimerization process. osti.gov

Conclusion and Future Perspectives in the Academic Research of 1 2 Ethoxyethyl 3,5 Dimethyl 1h Pyrazol 4 Amine

Identification of Current Research Gaps and Unexplored Reactivity

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine. While general synthetic routes to substituted 4-aminopyrazoles are documented, specific studies detailing the synthesis, characterization, and reactivity of this particular molecule are notably absent. nih.govresearchgate.net This scarcity of dedicated research presents a fertile ground for novel investigations.

Key Research Gaps:

Dedicated Synthesis and Optimization: There is a lack of published, optimized synthetic protocols specifically for this compound. Research into efficient, high-yield, and scalable synthetic methods is a primary necessity.

Physicochemical Characterization: Comprehensive data on the physicochemical properties of this compound, including but not limited to its solubility, pKa, and crystallographic structure, are not publicly available. Such data is fundamental for any further application-oriented research.

Reactivity Profile: The reactivity of the 4-amino group in this specific molecular context remains unexplored. Studies on its nucleophilicity and its propensity to undergo various chemical transformations (e.g., acylation, alkylation, diazotization) are needed to understand its synthetic utility.

Biological Screening: There is no reported data on the biological activity of this compound. Given that substituted aminopyrazoles have shown a wide range of pharmacological activities, including anticancer and anticonvulsant properties, screening this compound against various biological targets is a significant untapped area. nih.govresearchgate.net

The unexplored reactivity of the ethoxyethyl substituent at the N1 position also presents an interesting avenue for research. The ether linkage could potentially be cleaved or modified, offering a route to further functionalization of the pyrazole (B372694) core.

Emerging Technologies and Methodologies for Future Synthesis and Derivatization

Advances in synthetic organic chemistry offer a plethora of tools that could be applied to the synthesis and derivatization of this compound. These modern methodologies could provide more efficient, sustainable, and diverse routes to this compound and its derivatives.

Potential Methodologies:

Flow Chemistry: Continuous flow synthesis could offer a scalable and safe method for the preparation of this compound, particularly if any of the synthetic steps are exothermic or involve hazardous reagents.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyrazole derivatives and could be effectively employed for the synthesis and derivatization of the target molecule.

Photoredox Catalysis: Visible-light photoredox catalysis could open up novel pathways for the functionalization of the pyrazole core or the substituents, allowing for the introduction of a wider range of chemical moieties under mild reaction conditions.

High-Throughput Screening: For the exploration of its biological activities, high-throughput screening of a library of derivatives of this compound could rapidly identify potential lead compounds for drug discovery.

The derivatization of the 4-amino group could be a primary focus, leading to the generation of amide, sulfonamide, and urea (B33335) libraries for biological evaluation. Furthermore, functionalization of the methyl groups at positions 3 and 5 could be explored using modern C-H activation strategies.

Broader Implications for Pyrazole Chemistry and Related Fields

The systematic investigation of this compound and its derivatives holds the potential to contribute significantly to the broader field of pyrazole chemistry and its applications in medicinal chemistry and materials science.

Potential Implications:

Expansion of Chemical Space: The synthesis and study of this compound and its derivatives will expand the known chemical space of 4-aminopyrazoles, providing new scaffolds for drug discovery and materials science.

Structure-Activity Relationship (SAR) Studies: A library of derivatives based on this core structure could be instrumental in elucidating the structure-activity relationships of 4-aminopyrazoles for various biological targets. Understanding the role of the N1-ethoxyethyl substituent, in particular, could provide valuable insights for the design of future bioactive molecules.

Development of Novel Functional Materials: Pyrazole derivatives have found applications in the development of functional materials such as organic light-emitting diodes (OLEDs) and sensors. The unique substitution pattern of this compound could lead to the discovery of novel materials with interesting photophysical or coordination properties.

Q & A

Basic: What are the established synthetic methodologies for 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine?

Answer:

The synthesis typically involves cyclization reactions of precursor hydrazides or condensation of substituted pyrazole intermediates. For example, analogous compounds are synthesized via refluxing hydrazide derivatives with appropriate reagents in ethanol, followed by purification through recrystallization (e.g., DMF-EtOH mixtures) . Key steps include:

- Intermediate preparation : Use of 3,5-dimethylpyrazole derivatives functionalized with ethoxyethyl groups.

- Cyclization : Optimized under reflux conditions (2–4 hours) with stoichiometric control to minimize side products.

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Routine characterization employs:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions on the pyrazole ring.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC/UPLC with UV detection to assess purity (>98% required for pharmacological studies).

Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) should be resolved by comparing computational predictions (DFT-based chemical shift calculations) with experimental results .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Answer:

DoE minimizes experimental runs while maximizing data robustness. Key factors include:

- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.

- Statistical tools : Response surface methodology (RSM) or factorial designs to identify optimal conditions (e.g., maximizing yield while minimizing byproducts) .

- Case study : A 2³ factorial design for an analogous pyrazole derivative reduced reaction time by 40% and improved yield from 65% to 82% .

Advanced: How can contradictions in spectroscopic or biological activity data be systematically addressed?

Answer:

Contradictions often arise from impurities, stereochemical variations, or assay interference. Resolution strategies:

Analytical cross-validation : Combine multiple techniques (e.g., LC-MS, IR, and X-ray crystallography) to confirm structure .

Computational feedback : Use quantum chemical calculations (e.g., DFT) to predict spectral profiles or binding affinities, then refine experimental protocols .

Biological reassessment : Run dose-response curves with controls (e.g., enzyme inhibition assays with known inhibitors) to rule out false positives .

Advanced: What strategies are recommended for evaluating the biological activity of this compound in vitro?

Answer:

- Target selection : Prioritize proteins with structural similarity to targets of related pyrazole derivatives (e.g., antimalarial or antiparasitic enzymes) .

- Assay design :

- Enzyme inhibition : Use fluorescence-based assays (e.g., Plasmodium dihydroorotate dehydrogenase).

- Cellular toxicity : MTT assays on mammalian cell lines to establish IC₅₀ values.

- Data interpretation : Normalize activity against positive controls (e.g., chloroquine for antimalarial studies) and apply multivariate analysis to account for assay variability .

Advanced: What are best practices for ensuring compound stability during storage and experimental use?

Answer:

- Storage : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition.

- Handling : Prepare fresh solutions in anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles .

Advanced: How can computational methods enhance the understanding of this compound’s reactivity?

Answer:

- Reaction path modeling : Use quantum mechanics (QM) to simulate intermediates and transition states, identifying energetically favorable pathways .

- Solvent effects : Molecular dynamics (MD) simulations to predict solvation effects on reaction kinetics.

- Machine learning : Train models on existing pyrazole reaction datasets to predict optimal catalysts or solvents .

Advanced: What methodologies are used to study the compound’s interactions with biological macromolecules?

Answer:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kₒff) with immobilized protein targets.

- Molecular docking : AutoDock or Schrödinger Suite to predict binding poses, validated by mutagenesis studies.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.